Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-
Overview
Description
1,1’-(3-Methyl-1-propene-1,3-diyl)bis-benzene, also known as 1,3-diphenyl-1-butene, is an organic compound with the molecular formula C16H16 and a molecular weight of 208.2982 g/mol . This compound is characterized by the presence of two benzene rings connected by a 3-methyl-1-propene-1,3-diyl bridge, making it a member of the diphenylbutene family .
Preparation Methods
The synthesis of 1,1’-(3-Methyl-1-propene-1,3-diyl)bis-benzene typically involves the reaction of benzene with 3-methyl-1-propene-1,3-diyl intermediates under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1,1’-(3-Methyl-1-propene-1,3-diyl)bis-benzene undergoes various chemical reactions, including:
Scientific Research Applications
1,1’-(3-Methyl-1-propene-1,3-diyl)bis-benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(3-Methyl-1-propene-1,3-diyl)bis-benzene involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,1’-(3-Methyl-1-propene-1,3-diyl)bis-benzene can be compared with other similar compounds such as:
1,1’-(3-Methylene-1-propyne-1,3-diyl)bis-benzene: This compound has a similar structure but with a triple bond instead of a double bond, leading to different reactivity and applications.
1,1’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bis-benzene: This variant has additional methyl groups, affecting its steric properties and chemical behavior.
Cyclopropane, 1,1’-(3-methyl-1-propyne-1,3-diyl)bis-: Featuring a cyclopropane ring, this compound exhibits unique strain and reactivity compared to the linear structure of 1,1’-(3-Methyl-1-propene-1,3-diyl)bis-benzene.
Properties
IUPAC Name |
3-phenylbut-1-enylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQWHYWLSGTMSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871195 | |
Record name | 1,1'-(3-Methyl-1-propene-1,3-diyl)bis-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7614-93-9 | |
Record name | 1,1'-(3-Methyl-1-propene-1,3-diyl)bis-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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